molecular formula C13H13ClN2O3 B2574987 Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate CAS No. 1385392-55-1

Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate

Cat. No.: B2574987
CAS No.: 1385392-55-1
M. Wt: 280.71
InChI Key: IGMZRPQSYYBESI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a chlorophenyl group, an acetyl group, a cyanomethyl group, and an amino group attached to an acetate group. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Improved Synthesis Techniques

Research has focused on optimizing the synthesis of compounds structurally related to Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate. For example, Hu Jia-peng (2012) described an improved synthesis of Clopidogrel Sulfate, highlighting advantages such as high yield, good quality, and suitability for industrialization, using related chemical structures as intermediates (Hu Jia-peng, 2012).

Antimicrobial Applications

Research by P. Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating moderate activity against several bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Structural Characterization and Synthesis of Complexes

Research includes the synthesis and structural characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration. These studies contribute to the understanding of the structural and electronic properties of organometallic complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Novel Compound Synthesis

A study by Alexey V. Dobrydnev et al. (2018) reported the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, demonstrating the potential for creating novel compounds with diverse applications (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).

Solvent Effects and Solubility Studies

Research by A. Zhu et al. (2019) focused on the solubility, model correlation, and solvent effect of 2-Amino-3-methylbenzoic Acid in various pure solvents, essential for its purification and application in different scientific fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Properties

IUPAC Name

methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZRPQSYYBESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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